molecular formula C9H6BrF3N2O B8165912 (5-Bromo-3-fluoropyridin-2-yl)(3,3-difluoroazetidin-1-yl)methanone

(5-Bromo-3-fluoropyridin-2-yl)(3,3-difluoroazetidin-1-yl)methanone

Cat. No.: B8165912
M. Wt: 295.06 g/mol
InChI Key: BGBYHGLPDXZDAC-UHFFFAOYSA-N
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Description

(5-Bromo-3-fluoropyridin-2-yl)(3,3-difluoroazetidin-1-yl)methanone is a complex organic compound that features both fluorinated pyridine and azetidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromo-3-fluoropyridin-2-yl)(3,3-difluoroazetidin-1-yl)methanone typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where a fluorinated pyridine derivative reacts with a difluoroazetidine precursor under controlled conditions . The reaction conditions often include the use of polar aprotic solvents such as dimethylformamide (DMF) and catalysts like tetrabutylammonium fluoride (TBAF) to facilitate the substitution process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

(5-Bromo-3-fluoropyridin-2-yl)(3,3-difluoroazetidin-1-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminopyridine derivative, while oxidation can produce a pyridine N-oxide .

Scientific Research Applications

Chemistry

In chemistry, (5-Bromo-3-fluoropyridin-2-yl)(3,3-difluoroazetidin-1-yl)methanone is used as a building block for the synthesis of more complex molecules.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The presence of fluorine atoms can enhance the metabolic stability and bioavailability of drug candidates. Additionally, the azetidine ring is known to confer unique biological activities .

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity .

Mechanism of Action

The mechanism of action of (5-Bromo-3-fluoropyridin-2-yl)(3,3-difluoroazetidin-1-yl)methanone involves its interaction with specific molecular targets. The fluorine atoms can form strong hydrogen bonds with biological macromolecules, enhancing binding affinity. The azetidine ring can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (5-Bromo-3-fluoropyridin-2-yl)(3,3-difluoroazetidin-1-yl)methanone lies in its combination of fluorinated pyridine and difluoroazetidine functionalities. This dual functionality provides a versatile platform for the development of novel compounds with enhanced chemical and biological properties .

Properties

IUPAC Name

(5-bromo-3-fluoropyridin-2-yl)-(3,3-difluoroazetidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrF3N2O/c10-5-1-6(11)7(14-2-5)8(16)15-3-9(12,13)4-15/h1-2H,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGBYHGLPDXZDAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=C(C=C(C=N2)Br)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrF3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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